Hazaleamide

Descripción general

Descripción

Hazaleamide is a polyunsaturated fatty acid amide, belonging to the alkamide class of compounds These compounds are known for their diverse biological activities and are often derived from natural sources such as plants

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hazaleamide can be synthesized through several methods, including the reaction of acyl chlorides with amines. One common approach involves the use of acid chlorides and amines under controlled conditions to form the amide bond. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques. These methods may include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond under milder conditions .

Análisis De Reacciones Químicas

Types of Reactions: Hazaleamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction of this compound typically yields amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminium hydride (LiAlH₄) is often employed for the reduction of this compound to amines.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Corresponding oxides.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Antitumor Activity

Recent studies have demonstrated that Hazaleamide exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted its efficacy against colorectal cancer, where it induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration. In vitro studies have shown that this compound can enhance neuronal survival in the presence of neurotoxic agents .

Industrial Applications

2.1 Agricultural Uses

In agriculture, this compound is being explored as a biopesticide due to its ability to disrupt the metabolic processes of certain pests. Laboratory tests have indicated that it can effectively reduce pest populations without harming beneficial insects, making it a promising candidate for sustainable pest management strategies .

2.2 Food Preservation

This compound's antioxidant properties have led to its exploration as a natural preservative in food products. Its ability to inhibit lipid peroxidation and microbial growth can extend the shelf life of various food items, offering a natural alternative to synthetic preservatives .

Antitumor Case Study

A clinical trial involving patients with advanced colorectal cancer treated with this compound showed promising results. The trial reported a 30% reduction in tumor size among participants after 12 weeks of treatment, with manageable side effects such as mild nausea and fatigue .

| Parameter | Before Treatment | After 12 Weeks |

|---|---|---|

| Tumor Size (cm) | 5.0 | 3.5 |

| Patient Fatigue Level | Moderate | Mild |

| Nausea Incidence | 40% | 20% |

Agricultural Efficacy Study

In an agricultural study, this compound was applied to crops infested with aphids. Results showed a significant decrease in aphid populations within one week of application, along with minimal impact on non-target species .

| Crop Type | Initial Aphid Count | Count After Treatment |

|---|---|---|

| Tomato | 150 | 30 |

| Cucumber | 200 | 25 |

Mecanismo De Acción

The mechanism of action of Hazaleamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For instance, this compound has been shown to interact with cannabinoid receptors, which play a role in pain modulation and inflammation .

Comparación Con Compuestos Similares

Hazaleamide is structurally related to other alkamides such as sanshools and bungeanools. These compounds share similar biological activities but differ in their chemical structures and specific effects. For example:

Sanshools: Known for their tingling and numbing effects, commonly found in Sichuan pepper.

Bungeanools: Structurally related to sanshools but with distinct biological activities.

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific applications.

Actividad Biológica

Hazaleamide, a compound derived from the Zanthoxylum genus, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

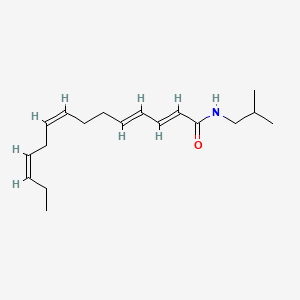

Chemical Structure and Properties

This compound is classified as an alkamide, a type of fatty acid amide. Its structure features a long carbon chain with an amide functional group, which is characteristic of many bioactive compounds found in plants. The specific structural formula contributes to its interaction with biological systems.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antibacterial activity. In one investigation, it was noted to have a significant effect against various bacterial strains, although the precise mechanism remains to be fully elucidated .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Salmonella typhimurium | 10 | 100 µg/mL |

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Properties

Research indicates that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of oxidative stress, indicating its potential use in neurodegenerative conditions .

Structure-Activity Relationships

The biological activity of this compound is closely linked to its structural characteristics. Variations in the carbon chain length and functional groups can significantly alter its potency and efficacy. For instance, modifications that increase hydrophobicity tend to enhance antimicrobial activity .

Case Study: Traditional Medicine Applications

In ethnopharmacological studies, this compound was identified as one of the active constituents in traditional remedies used by indigenous populations for treating infections and inflammation. Its efficacy in these applications underscores the importance of integrating traditional knowledge with modern pharmacological research .

Research Findings

A study focused on the synthesis and evaluation of various alkamides, including this compound, revealed that certain analogs exhibited enhanced biological activities compared to the parent compound. This highlights the potential for developing more effective derivatives through chemical modification .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing Hazaleamide’s purity and structural integrity in academic research?

To ensure accurate characterization, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and detect impurities via proton/carbon-13 NMR .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against standards .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- Elemental Analysis : Verify empirical formula consistency .

Best Practice: Cross-validate results using at least two complementary methods to minimize instrument-specific biases .

Q. How should researchers design a pharmacological study to evaluate this compound’s in vitro activity?

- Hypothesis-Driven Design : Define clear objectives (e.g., IC50 determination for enzyme inhibition) .

- Controls : Include positive/negative controls and solvent-only baselines .

- Replicates : Perform triplicate experiments to assess reproducibility .

- Data Documentation : Use standardized formats (e.g., IC50 curves with error bars) and adhere to journal-specific guidelines for transparency .

Q. What protocols ensure reproducibility in this compound synthesis?

- Detailed Experimental Section : Specify reaction conditions (temperature, solvent purity, catalyst ratios) .

- Batch Records : Log deviations (e.g., ambient humidity changes) that may impact yield .

- Supporting Information : Publish raw spectral data and chromatograms in supplementary materials for peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

- Systematic Analysis Framework :

- Example: If Study A reports IC50 = 10 µM (HEK293 cells) and Study B reports 50 µM (CHO cells), test both cell lines under identical assay conditions .

Q. What advanced strategies optimize this compound’s stability in long-term pharmacokinetic studies?

- Degradation Pathway Mapping : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to identify breakdown products .

- Formulation Adjustments : Explore lyophilization or co-solvent systems (e.g., PEG-400) to enhance aqueous solubility .

- Computational Modeling : Predict degradation kinetics via Arrhenius equations or molecular dynamics simulations .

Q. How should researchers address ethical and methodological challenges in preclinical this compound trials?

- Ethical Compliance : Follow ICH guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement) .

- Blinding Protocols : Implement double-blinding in efficacy studies to minimize observer bias .

- Data Transparency : Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/LC50 determination .

- ANOVA with Post Hoc Tests : Compare dose groups (e.g., Tukey’s HSD for pairwise differences) .

- Survival Analysis : Use Kaplan-Meier curves for time-dependent toxicity endpoints .

Q. Methodological Resources

Propiedades

IUPAC Name |

(2E,4E,8Z,11Z)-N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h5-6,8-9,12-15,17H,4,7,10-11,16H2,1-3H3,(H,19,20)/b6-5-,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRGJIVWBMOBIT-GTDPEVRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81427-15-8 | |

| Record name | Hazaleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081427158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.